1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Overview
Description
1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C8H8N6O8 and its molecular weight is 316.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.04036123 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Various Fields
1,4-Diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, as a glycoluril analogue, has seen extensive applications in several scientific fields. Its uses include serving as a building block in supramolecular chemistry and in the development of pharmacologically active compounds like antibacterial and neurotropic agents. Its significance also extends to the field of explosives and gelators (Kravchenko, Baranov, & Gazieva, 2018).
Studies in Explosive Materials
The compound has been studied as a potential ingredient for low vulnerability ammunition (LOVA) applications. Research focusing on its structural and electronic properties, including density functional theory (DFT) calculations, has been conducted to better understand its stability and potential uses as an explosive material (Türker & Atalar, 2006).
Synthesis Methods
New methods for synthesizing analogues of this compound have been developed, highlighting its versatility in chemical synthesis. These methods involve reactions of 4,5-dihydroxyimidazolidin-2-ones and their imino analogues with various compounds, expanding the range of possible derivatives and applications (Kravchenko et al., 2015).
Solvent Effects on Thermodynamic Properties
The solvent effects on the thermodynamic properties of derivatives of this compound have been studied. These studies help in understanding the dualistic nature (hydrophobic-hydrophilic) of the hydration behavior of these compounds, which is crucial for their application in various chemical processes (Ivanov, Batov, & Kravchenko, 2016).
Properties
IUPAC Name |
1,4-diacetyl-3,6-dinitro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O8/c1-3(15)9-5-6(12(7(9)17)14(21)22)10(4(2)16)8(18)11(5)13(19)20/h5-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTQBVJGIBVQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(N(C(=O)N2[N+](=O)[O-])C(=O)C)N(C1=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.